2-tert-butyl-1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde
Overview
Description
“2-tert-butyl-1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde” is a chemical compound with the empirical formula C11H14N2 . It is a solid substance .
Molecular Structure Analysis
The SMILES string for this compound isCC(C)(C)C1=CC2=CC=CNC2=N1
. This notation provides a way to represent the structure of the compound in a text format. Physical And Chemical Properties Analysis
The molecular weight of “2-tert-butyl-1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde” is 174.24 . It is a solid substance .Scientific Research Applications
Chemical Reactions and Derivatives
- Interaction with Glycine Esters : 2-tert-butyl-1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde, when reacted with glycine esters, can lead to the formation of derivatives like pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. These derivatives have potential as biologically active compounds (Zinchenko et al., 2018).
Synthesis and Characterization
Synthesis of Pyridyl Substituted Pyrazolo[4,3-c]pyridines : Utilizing a microwave-assisted multi-component reaction, including a Sonogashira type cross-coupling, 2-tert-butyl-1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde can be a precursor in the synthesis of pyridyl substituted pyrazolo[4,3-c]pyridines, potential inhibitors of protein kinases (Vilkauskaitė et al., 2013).
Formation of Cyclopenta[b]pyrroles and Pyridines : Through reactions involving 2-azidocyclopent-1-ene-1-carbaldehyde and aliphatic esters, new cyclopenta[b]pyrrole and cyclopenta[b]pyridine derivatives have been synthesized. The reaction pathway offers insights into novel chemical structures (Aubert et al., 1989).
Applications in Polymerization and Catalysis
- Role in Ring-Opening Polymerization : Aluminum and zinc complexes supported by pyrrole-based ligands, which can be derived from 2-tert-butyl-1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde, have been shown to catalyze the ring-opening polymerization of ɛ-caprolactone. This demonstrates its utility in polymer chemistry (Qiao et al., 2011).
Applications in Organic Synthesis
Synthesis of Indole Derivatives : The compound can be utilized in reactions to form indole derivatives, such as 3,3-dibromo-1H-pyrrolo[2,3-b]pyridin-2-one, indicating its versatility in organic synthesis (Parrick et al., 1989).
Formation of Novel Heterocyclic Compounds : By engaging in reactions with magnesiated bases on substituted pyridines, 2-tert-butyl-1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde can lead to the formation of novel heterocyclic compounds, showcasing its potential in complex organic synthesis (Bonnet et al., 2001).
Structural Studies
- Crystal Structure Analysis : The crystal structure of 2-tert-butyl-2,3-dihydro-1H-benzo[c]pyrrol-1-one, a related compound, has been analyzed. Such studies are crucial for understanding the molecular geometry and potential applications of these compounds (Dazie et al., 2017).
Safety And Hazards
properties
IUPAC Name |
2-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-12(2,3)10-9(7-15)8-5-4-6-13-11(8)14-10/h4-7H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMGRJVCDFFENX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C2=C(N1)N=CC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-butyl-1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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